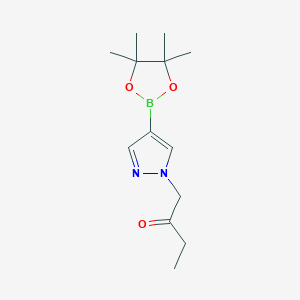

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one

描述

属性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-6-11(17)9-16-8-10(7-15-16)14-18-12(2,3)13(4,5)19-14/h7-8H,6,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGIEQTZYGPNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731515 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022092-31-4 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation typically involves:

- Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as the boronate ester precursor.

- Functionalization of the pyrazole nitrogen (N-1) by alkylation or acylation to introduce the butan-2-one moiety.

- Use of protective groups such as SEM (2-(trimethylsilyl)ethoxymethyl) to mask reactive sites during synthesis.

- Employing inert atmosphere conditions (nitrogen or argon) to prevent oxidation or hydrolysis of boronate esters.

Detailed Preparation Routes and Conditions

Key Observations and Comparative Analysis

- Bases used: Potassium carbonate, sodium hydride, and cesium carbonate are common bases for deprotonating the pyrazole nitrogen to enable nucleophilic substitution.

- Solvents: Polar aprotic solvents such as NMP, DMF, and THF are preferred to dissolve reagents and promote alkylation.

- Protective groups: The SEM group introduced by reaction with 2-(chloromethoxy)ethyltrimethylsilane is a common protective strategy for the pyrazole nitrogen during synthesis.

- Reaction temperature: Mostly mild temperatures (0–20°C) are employed to avoid decomposition of boronate esters.

- Reaction time: Typically ranges from 2 hours to overnight (16 hours), depending on reagents and conditions.

- Yields: Vary from moderate (46%) to high (86%), with potassium carbonate and sodium hydride in NMP or DMF giving the best yields.

Representative Experimental Procedure (Example)

Synthesis of SEM-protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

- To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (8.2 g, 41 mmol) in NMP (60 mL) under nitrogen was added potassium carbonate (12 g, 82 mmol).

- 2-(Trimethylsilyl)ethoxymethyl chloride (7.8 mL, 43 mmol) was added dropwise.

- The reaction mixture was stirred at room temperature for 16 hours.

- After completion, the mixture was diluted with ethyl acetate, washed sequentially with saturated sodium bicarbonate, water, and brine.

- The organic layer was dried over sodium sulfate, filtered, concentrated, and dried under vacuum.

- The product was obtained as a clear yellowish oil in 86% yield.

Summary Table of Preparation Methods

| Method No. | Base Used | Solvent | Temperature | Time | Protective Group | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | K2CO3 | NMP | 20°C | 16 h | SEM | 86 | Inert atmosphere, high yield |

| 2 | NaH (60% dispersion) | DMF | 0°C to RT | Overnight | SEM | 86 | Nitrogen atmosphere |

| 3 | NaH (70%) | THF | 0°C to RT | Overnight | SEM | 72 | Quenched with NH4Cl |

| 4 | Cs2CO3 | THF/MeCN (3:2) | 20°C | 2 h | SEM | 65.94 | Filtration through celite |

| 5 | NaH (60%) | DMF | 60°C then RT | 16 h | SEM | 61 | Purified by chromatography |

| 6 | K2CO3 | DMF | 20°C | 3 h | SEM | 56 | Biotage Isolera chromatography |

| 7 | NaH (60%) | THF | 0°C to RT | 2 h | SEM | 46 | Silica gel chromatography |

科学研究应用

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its boron-containing moiety can participate in reactions typical of boronic acids and esters, making it suitable for the development of targeted therapies.

Case Studies

- Anticancer Agents : Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines through apoptosis induction .

- Antiviral Properties : Some derivatives have been explored for their potential antiviral activity. The incorporation of the dioxaborolane unit enhances the interaction with viral proteins, potentially leading to effective inhibitors .

Organic Synthesis

The compound is employed as a reagent in organic synthesis due to its ability to undergo cross-coupling reactions. This property is particularly valuable in creating complex organic molecules.

Key Reactions

- Suzuki-Miyaura Coupling : The presence of the boron atom allows for efficient coupling with aryl halides to form biaryl compounds, which are crucial in drug development and materials science .

- Functionalization : The pyrazole ring can be functionalized to introduce various substituents, resulting in a library of compounds that can be screened for biological activity .

Materials Science

In materials science, 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one has applications in the development of polymers and nanomaterials.

Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its boron content may also impart unique electronic properties beneficial for electronic applications .

- Nanocomposites : Research indicates that integrating this compound into nanocomposite materials can improve their conductivity and strength, making them suitable for advanced technological applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical agents | Anticancer activity; antiviral properties |

| Organic Synthesis | Reagent in cross-coupling reactions | Efficient Suzuki-Miyaura coupling |

| Materials Science | Development of polymers and nanocomposites | Enhanced thermal stability; improved conductivity |

作用机制

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid moiety can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazolyl group and butanone moiety can further modulate the compound's activity by interacting with additional molecular targets.

相似化合物的比较

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in the substituents at the pyrazole 1-position and modifications to the boronate ester. Below is a comparative table:

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides. However, substituents influence reaction efficiency:

- 1-Cyclobutyl analogue : Cyclobutyl’s steric bulk slows transmetallation, requiring higher Pd catalyst loading .

- 1,3-Dimethyl analogue : Minimal steric hindrance enables rapid coupling (yields >90% under standard conditions) .

- Target compound : The ketone group may coordinate with Pd, slightly reducing efficiency compared to alkyl-substituted analogues (typical yields: 75–85%) .

生物活性

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one is a boron-containing organic compound that has garnered attention for its potential applications in pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 283.16 g/mol. The presence of the boron atom in its structure allows for unique reactivity patterns that are beneficial in various chemical reactions, particularly in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may act as a reversible inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.

- Antimicrobial Activity : Research indicates that the compound has antimicrobial properties against various bacterial strains, making it a candidate for developing new antibacterial agents.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study conducted on neuroblastoma cells (SH-SY5Y), treatment with the compound demonstrated a reduction in cell death induced by oxidative stress. The results highlighted its potential as a neuroprotective agent in conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

A series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity. The minimal inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential use in treating bacterial infections.

Applications in Drug Development

The unique properties of this compound make it a valuable building block in drug development. Its ability to modulate biological pathways positions it as a candidate for further research into treatments for neurodegenerative diseases and bacterial infections.

常见问题

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura coupling or multi-step reactions involving phenylboronic acid derivatives and hydrazine hydrate under acidic conditions. Ethanol or methanol is typically used as a solvent with heating (60–80°C), achieving yields of 50–70% . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the boronic ester moiety.

- Scale-up challenges : Continuous flow reactors improve consistency in multi-gram syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm the pyrazole ring (δ 7.8–8.2 ppm for aromatic protons) and dioxaborolane moiety (δ 1.3 ppm for methyl groups) .

- IR spectroscopy : B-O stretching vibrations at 1350–1400 cm⁻¹ .

- HPLC-MS : Purity assessment (>98%) with reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. How is this compound utilized in biochemical assays?

It serves as a boronic acid precursor in enzyme inhibition studies. For example:

- Kinase assays : Monitor competitive inhibition via fluorescence polarization (IC₅₀ values typically 1–10 µM) .

- Protease profiling : Use FRET-based substrates to quantify binding affinity (Kd < 5 µM) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient boron center’s interaction with palladium catalysts. Key insights:

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays using standardized protocols (e.g., NIH/3T3 cell viability assays) to confirm anti-proliferative effects .

- Off-target profiling : Employ kinome-wide screening to identify non-specific interactions .

- Metabolite analysis : LC-MS/MS detects degradation products that may interfere with activity .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

Single-crystal X-ray diffraction (e.g., triclinic P1 space group) reveals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。